N-(2-ethylphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
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Description
N-(2-ethylphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide, also known as E-4031, is a chemical compound that has been widely used in scientific research. It is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes, and has been shown to have potential therapeutic applications in the treatment of cardiac arrhythmias.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the wnt signaling pathways . The Wnt signaling pathways are a group of signal transduction pathways made of proteins that pass signals from outside of a cell through cell surface receptors to the inside of the cell .
Mode of Action
It is likely that it interacts with its targets, possibly the wnt signaling pathways, leading to changes in cellular processes .
Biochemical Pathways
Given its potential role as an inhibitor of the wnt signaling pathways , it may affect pathways related to cell growth, differentiation, and migration.
Result of Action
If it acts as an inhibitor of the wnt signaling pathways , it could potentially influence cell proliferation and differentiation, impacting various biological processes.
Properties
IUPAC Name |
N-(2-ethylphenyl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-3-15-6-4-5-7-17(15)21-20(23)16-8-9-18(26-2)19(14-16)28(24,25)22-10-12-27-13-11-22/h4-9,14H,3,10-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSQOQAJRAMOEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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